molecular formula C13H8F3NO B024950 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile CAS No. 103604-49-5

6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile

Cat. No.: B024950
CAS No.: 103604-49-5
M. Wt: 251.2 g/mol
InChI Key: OBVHIQXSTOJOBZ-UHFFFAOYSA-N
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Description

6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a nitrile group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile typically involves the introduction of the trifluoromethyl group and the nitrile group onto a naphthalene ring. One common method involves the following steps:

    Starting Material: The synthesis begins with 6-methoxy-1-naphthaldehyde.

    Trifluoromethylation: The trifluoromethyl group is introduced using a reagent such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI).

    Nitrile Formation: The nitrile group is introduced through a reaction with a cyanating agent such as sodium cyanide (NaCN) under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 6-Methoxy-5-(trifluoromethyl)-1-naphthoic acid.

    Reduction: 6-Methoxy-5-(trifluoromethyl)-1-naphthylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of advanced materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-5-(trifluoromethyl)-1-naphthoic acid
  • 6-Methoxy-5-(trifluoromethyl)-1-naphthylamine
  • 6-Methoxy-5-(trifluoromethyl)-1-naphthaldehyde

Uniqueness

6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile is unique due to the presence of both a trifluoromethyl group and a nitrile group on the naphthalene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

6-methoxy-5-(trifluoromethyl)naphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO/c1-18-11-6-5-9-8(7-17)3-2-4-10(9)12(11)13(14,15)16/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVHIQXSTOJOBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC(=C2C=C1)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30548384
Record name 6-Methoxy-5-(trifluoromethyl)naphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103604-49-5
Record name 6-Methoxy-5-(trifluoromethyl)-1-naphthalenecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103604-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-5-(trifluoromethyl)naphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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